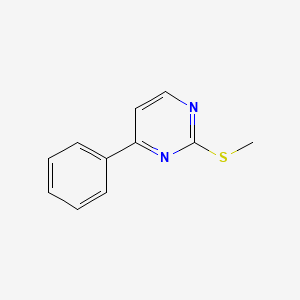

2-(Methylthio)-4-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-14-11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHZLLOGPDNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355824 | |

| Record name | 2-(Methylthio)-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56734-10-2 | |

| Record name | 2-(Methylthio)-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)-4-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-4-phenylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methylthio group at the 2-position and a phenyl group at the 4-position. This molecule serves as a versatile scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyrimidine derivatives. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, with a focus on experimental details and data presentation for researchers in the field.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 56734-10-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂S | [1] |

| Molecular Weight | 202.28 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | 97.0% | [1] |

Safety Information:

-

GHS Pictograms: GHS07 (Harmful)[2]

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]

-

Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and widely applicable method for the synthesis of 2-methylthio-substituted pyrimidines involves a multi-step process. A plausible synthetic route is outlined below, based on established pyrimidine chemistry.

Experimental Protocol: General Synthesis of 2-(Methylthio)pyrimidines

This protocol describes a common method for synthesizing 2-methylthio-substituted pyrimidines, which can be adapted for the synthesis of this compound.

Step 1: Cyclization to form the Pyrimidine Ring

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1 equivalent), thiourea (1 equivalent), and a base such as sodium ethoxide in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into ice-water and acidified to precipitate the 2-thiouracil precursor. The solid is collected by filtration, washed with water, and dried.

Step 2: Methylation of the Thiouracil Precursor

-

Reaction Setup: Dissolve the dried 2-thiouracil precursor in a suitable solvent, such as dimethylformamide (DMF), in a round-bottom flask.

-

Addition of Reagents: Add a base, such as potassium carbonate, to the solution, followed by the dropwise addition of methyl iodide (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the pyrimidine ring and its substituents. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents. These oxidized derivatives are often more reactive towards nucleophilic substitution. The pyrimidine ring itself can undergo various transformations, and the phenyl group can be subject to electrophilic aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions on the pyrimidine core.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound are not widely available in the public domain. For research purposes, it is crucial to obtain and analyze this data for structural confirmation and purity assessment. Below is a general guide to the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylthio protons (S-CH₃), and multiplets in the aromatic region corresponding to the protons of the phenyl group and the pyrimidine ring. The chemical shifts would be influenced by the electronic environment of each proton.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the methylthio group, the pyrimidine ring, and the phenyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-S stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (202.28 g/mol ). Fragmentation patterns can provide further structural information.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, cytotoxicity, and mechanism of action of this compound. While many pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, the specific effects of this compound have not been extensively studied.

Further research, including in vitro and in vivo assays, is required to elucidate the potential therapeutic applications and to understand its interactions with biological targets and signaling pathways.

Logical Relationship Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available chemical and physical data and provided a general experimental framework for its synthesis and characterization. The significant gaps in the literature, particularly concerning its biological activity and detailed experimental data, highlight the need for further research to fully understand the properties and potential applications of this molecule. Researchers are encouraged to perform detailed characterization and biological screening to unlock the full potential of this pyrimidine derivative.

References

In-Depth Technical Guide: 2-(Methylthio)-4-phenylpyrimidine (CAS No. 56734-10-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-4-phenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, synthesis, and known biological activities of structurally related compounds. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 56734-10-2 | General |

| Molecular Formula | C₁₁H₁₀N₂S | [1] |

| Molecular Weight | 202.28 g/mol | [1] |

| Physical State | Solid | [1] |

| Boiling Point | 363.4 ± 11.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| Purity | Typically ≥95% - 97% |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis

General Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine Derivatives

A common route to synthesize 2-(methylthio)pyrimidines is through the methylation of the corresponding 2-thiopyrimidine. This reaction is typically carried out by treating the 2-thiopyrimidine with a methylating agent, such as methyl iodide, in the presence of a base.

Workflow for the Synthesis of 2-(Methylthio)pyrimidines:

Caption: General workflow for the synthesis of 2-(methylthio)pyrimidine derivatives.

Detailed Methodology (Hypothetical, based on general procedures):

-

Dissolution: To a solution of 4-phenylpyrimidine-2(1H)-thione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: The mixture is stirred at room temperature for a designated period (e.g., 30 minutes to 1 hour) to allow for the formation of the thiolate anion. Subsequently, methyl iodide (1.1-1.5 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-cold water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.

Spectral Data

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 56734-10-2) were found in the available literature. Researchers are advised to perform their own spectral analysis for characterization. The expected characteristic signals are outlined below.

¹H NMR Spectroscopy (Predicted)

-

Methyl Protons (-SCH₃): A singlet peak is expected around δ 2.5-2.7 ppm.

-

Pyrimidine Ring Protons: Doublets or multiplets corresponding to the protons on the pyrimidine ring.

-

Phenyl Ring Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Methyl Carbon (-SCH₃): A signal in the aliphatic region (δ 10-20 ppm).

-

Pyrimidine and Phenyl Carbons: Multiple signals in the aromatic region (δ 120-170 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic -CH₃): Around 2850-2960 cm⁻¹.

-

C=N and C=C stretching (pyrimidine and phenyl rings): In the region of 1400-1600 cm⁻¹.

-

C-S stretching: Typically in the fingerprint region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z = 202.06.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity and mechanism of action of this compound is limited. However, the broader class of pyrimidine derivatives and compounds with similar structural motifs have been reported to exhibit a range of biological activities.

A structurally related compound, This compound-5-carboxylic acid , has been noted for its potential cytotoxic effects on various cancer cell lines, suggesting a potential role as an anticancer agent.[2] The mechanism of action for such compounds may involve the modulation of key cellular pathways.

Additionally, a series of 2-methylthio-1,4-dihydropyrimidines have been synthesized and evaluated for their analgesic activity.[3] The observed analgesic effects are suggested to be mediated through the inhibition of peripheral pain mechanisms.[3]

Given the diverse biological roles of pyrimidine derivatives, this compound could potentially interact with various signaling pathways. A hypothetical logical relationship for investigating its biological activity is presented below.

Caption: Logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a valuable scaffold for medicinal chemistry research. While comprehensive experimental data for this specific compound is not fully available in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties, which will be crucial for its potential application in drug discovery and development. Researchers are encouraged to use the provided general methodologies as a starting point for their own investigations.

References

Synthesis of 2-(Methylthio)-4-phenylpyrimidine via Biginelli Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)-4-phenylpyrimidine, a valuable scaffold in medicinal chemistry, utilizing the versatile Biginelli reaction. This document details two primary synthetic strategies: a traditional two-step approach involving the formation of a pyrimidine-2-thione intermediate followed by S-methylation, and a more streamlined one-pot, four-component modified Biginelli reaction. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.

Introduction to the Biginelli Reaction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component condensation reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2] This multicomponent reaction has gained significant attention in organic and medicinal chemistry due to its simplicity, efficiency, and the pharmacological importance of its products, which include calcium channel blockers, antiviral, and anti-inflammatory agents.[2] The synthesis of this compound leverages this reaction, with subsequent or in-situ S-alkylation to yield the final product.

Synthetic Strategies

There are two primary and effective methods for the synthesis of this compound and its derivatives, both of which are based on the Biginelli reaction.

Method A: Two-Step Synthesis This is a classical and widely practiced approach that involves two distinct steps:

-

Step 1: Biginelli Condensation. Reaction of benzaldehyde, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or acetylacetone), and thiourea under acidic catalysis to form the intermediate, 4-phenyl-3,4-dihydropyrimidine-2(1H)-thione.

-

Step 2: S-Methylation. Subsequent alkylation of the thione intermediate with a methylating agent, such as methyl iodide, to yield the final this compound.

Method B: One-Pot, Four-Component Synthesis This modified Biginelli reaction offers a more streamlined approach by combining all reactants in a single step. Benzaldehyde, a 1,3-dicarbonyl compound, thiourea, and a methylating agent (e.g., dimethyl sulfate) are reacted together in one pot to directly form the this compound.[3]

Experimental Protocols and Data

Method A: Two-Step Synthesis

Step 1: Synthesis of 4-Phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

A mixture of benzaldehyde, ethyl acetoacetate, thiourea, and a catalyst in a suitable solvent is refluxed to yield the dihydropyrimidine-2-thione. Various catalysts and solvent systems can be employed to optimize the reaction.

Experimental Protocol: A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), thiourea (1.3 mmol), and citric acid (0.5 mmol) is heated at 80°C under solvent-free conditions for an appropriate time.[4] Upon completion, the reaction mixture is cooled, and cold water is added. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

| Aldehyde | 1,3-Dicarbonyl | Reagent | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Citric Acid | 80°C, Solvent-free | ~90% | [4] |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | SnCl2·2H2O | Acetonitrile, Reflux | 85-95% | [5] |

| Benzaldehyde | Acetylacetone | Thiourea | PEG400-KH2PO4 | 110°C, Solvent-free | ~88% | [6] |

Step 2: Synthesis of 2-(Methylthio)-4-phenyl-6-methyl-1,4-dihydropyrimidine

The pyrimidine-2-thione intermediate is S-methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol: To a solution of 4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (1 mmol) in a suitable solvent like DMF, a base such as cesium carbonate (1.5 mmol) is added, followed by the dropwise addition of a methylating agent like 4-(bromomethyl)acetophenone (1 mmol).[7] The reaction mixture is stirred at room temperature for 24-36 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

| Pyrimidine-2-thione | Methylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Aryl-dihydropyrimidine-2-thione | 4-(bromomethyl)acetophenone | Cs2CO3 | DMF | Room Temp, 24-36h | 31-56% | [7] |

| Pyrazolyl-dihydropyrimidine-thione | Dimethyl Sulfate | Basic Media | - | - | - | [8] |

Method B: One-Pot, Four-Component Synthesis

This method combines the Biginelli reaction and S-methylation in a single step, offering improved efficiency.

Experimental Protocol: A mixture of an aromatic aldehyde (e.g., benzaldehyde), methyl aroylpyruvate, thiourea, and methanol can be reacted in the presence of sodium hydrogen sulfate to yield methyl 5-aroyl-6-aryl-4-methoxy-2-thioxohexahydropyrimidine-4-carboxylates in moderate to high yields.[3]

| Aldehyde | 1,3-Dicarbonyl | Reagent | Methylating Agent | Catalyst | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Methyl Aroylpyruvates | Thiourea | Methanol | NaHSO4 | Heating | Moderate to High | [3] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction pathways and experimental workflows for the synthesis of this compound.

Caption: Proposed mechanism for the two-step synthesis of this compound.

Caption: Experimental workflow for the one-pot, four-component synthesis.

Conclusion

The Biginelli reaction provides a robust and versatile platform for the synthesis of this compound. Both the two-step and the one-pot, four-component methods offer viable routes to this important heterocyclic scaffold. The choice of method may depend on the desired scale, available starting materials, and optimization of reaction conditions for yield and purity. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the efficient synthesis of this and related pyrimidine derivatives.

References

- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. biomedres.us [biomedres.us]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. scielo.br [scielo.br]

- 6. mdpi.org [mdpi.org]

- 7. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-(Methylthio)-4-phenylpyrimidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-(methylthio)-4-phenylpyrimidine have emerged as a promising class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The information presented herein is curated from various scientific studies to support further research and drug development efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

One notable example is this compound-5-carboxylic acid, which has shown significant cytotoxic effects on human gastric cancer (SGC-7901) and lung cancer (A549) cell lines. Studies suggest that its anticancer activity is mediated through the modulation of key cellular pathways that lead to apoptosis.[1]

Furthermore, a derivative, 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, has been reported to exhibit significant cytotoxicity against several cancer cell lines, including HeLa, K562, and CFPAC, with IC50 values in the micromolar range.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | HeLa | 17-38 | [2] |

| K562 | 17-38 | [2] | |

| CFPAC | 17-38 | [2] | |

| 2,4-disubstituted pyrimidine (12a) | A549 | 12.05 ± 0.45 | [3] |

| HCT-116 | 1.31 ± 0.41 | [3] | |

| MCF-7 | 20.53 ± 6.13 | [3] |

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents. The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial compounds, and pyrimidine derivatives represent a promising avenue of research.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

No specific MIC values for this compound derivatives were found in the provided search results. Further research is required to populate this section.

Kinase Inhibitory Activity

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Pyrimidine derivatives have been extensively studied as kinase inhibitors, with some targeting key kinases involved in cell cycle progression and proliferation, such as Aurora kinases.

While the broader class of pyrimidines has shown potent Aurora kinase inhibitory activity, specific data for this compound derivatives is an active area of investigation. The inhibition of Aurora kinases by these compounds could represent a key mechanism underlying their anticancer effects.

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of compounds against specific kinases is quantified by IC50 values.

| Compound | Kinase Target | IC50 (nM) | Reference |

| 2,4-disubstituted pyrimidine (12a) | Aurora A | 309 | [3] |

| Aurora B | 293 | [3] |

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control with a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Aurora Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Aurora kinases.

Materials:

-

Recombinant Aurora kinase A or B

-

Kinase buffer

-

ATP

-

Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

-

This compound derivatives

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase, buffer, and substrate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 45 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

-

Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. A key mechanism for some pyrimidine-based compounds is the inhibition of protein kinases, such as Aurora kinases.

Aurora Kinase-Mediated Apoptosis Induction

Aurora kinases are essential for the proper execution of mitosis. Their inhibition can lead to mitotic arrest and subsequent apoptosis. The diagram below illustrates a potential signaling pathway through which this compound derivatives may exert their anticancer effects by inhibiting Aurora kinases.

Caption: Proposed mechanism of action for this compound derivatives.

This diagram illustrates that the derivative inhibits Aurora Kinases, which in turn disrupts the phosphorylation of mitotic proteins, leading to mitotic arrest and subsequent apoptosis. The regulation of Bcl-2 family proteins by Aurora Kinases is also a potential point of intervention.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a range of biological activities, with anticancer and kinase inhibitory effects being particularly noteworthy. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the structure-activity relationships and mechanisms of action of these compounds. Future studies should focus on synthesizing and evaluating a broader range of derivatives to identify lead compounds with enhanced potency and selectivity for specific biological targets.

References

2-(Methylthio)-4-phenylpyrimidine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. Among its vast array of derivatives, 2-(methylthio)-4-phenylpyrimidine stands out as a privileged scaffold in medicinal chemistry. Its unique structural features—a reactive methylthio group, a phenyl ring for aromatic interactions, and the versatile pyrimidine core—provide a foundation for the development of potent and selective therapeutic agents across a spectrum of diseases. This technical guide delves into the synthesis, chemical properties, and diverse medicinal applications of this important building block, offering detailed experimental protocols, quantitative biological data, and visual representations of its impact on key cellular signaling pathways.

Synthesis and Chemical Properties

The synthesis of the this compound core can be achieved through several synthetic routes. A common and efficient method is a variation of the Biginelli reaction, a one-pot multicomponent condensation.[1][2] This approach offers the advantage of assembling the dihydropyrimidine core, which can then be further modified.

General Synthesis Workflow

Experimental Protocol: Synthesis of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol is adapted from methodologies described for similar dihydropyrimidine syntheses.[1]

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Thiourea

-

Methanol

-

Hydrochloric acid (concentrated)

-

Methyl iodide

-

Pyridine

Procedure:

-

Biginelli Condensation: In a round-bottom flask, a mixture of benzaldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), and thiourea (0.03 mol) in methanol (10 mL) is prepared. A catalytic amount of concentrated hydrochloric acid (2 drops) is added. The mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Dihydropyrimidine Intermediate: After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with stirring. The precipitated solid, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is collected by filtration, washed with cold water, and dried.

-

S-Methylation: The dried intermediate (0.01 mol) is dissolved in methanol (20 mL) in a round-bottom flask. Methyl iodide (0.011 mol) is added, and the mixture is refluxed for 2 hours.

-

Final Product Formation: Pyridine (0.037 mol) is then added to the reaction mixture, and it is refluxed for an additional 10 minutes.[1]

-

Purification: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate, ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Reactivity and Further Functionalization

The 2-(methylthio) group is a key functional handle for further molecular elaboration. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents at the 2-position, including amines, alkoxides, and other nucleophiles, thereby enabling the generation of diverse chemical libraries for drug discovery.

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutics.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(methylthio)pyrimidine derivative | EGFR (L858R/T790M) | H1975 | Subnanomolar | [4] |

| 5-(methylthio)pyrimidine derivative | EGFR (WT) | A431 | >10 | [4] |

| N-(4-(aminomethyl)phenyl) pyrimidin-2-amine derivative (A8) | JAK2 | - | 0.005 | [5] |

| Pyrimidine derivative 9u | EGFR | A549 | 0.35 | [6] |

| Pyrimidine derivative 9u | EGFR | MCF-7 | 3.24 | [6] |

| Pyrimidine derivative 9u | EGFR | PC-3 | 5.12 | [6] |

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7][8] Certain this compound derivatives have been shown to selectively inhibit mutant forms of EGFR, which are common in non-small cell lung cancer (NSCLC).[4]

The JAK-STAT pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms.[9][10] Selective JAK2 inhibitors based on the pyrimidine scaffold have shown promise in preclinical studies.[5]

Antiviral Activity

Derivatives of 2-(methylthio)pyrimidine have also been investigated for their antiviral properties. For instance, certain 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have shown notable activity against the Tobacco Mosaic Virus (TMV).[11] Another study identified methylthio-formycin as a potent inhibitor of influenza A and B viruses.[12][13]

Table 2: Antiviral Activity of 2-(Methylthio)pyrimidine Derivatives

| Compound/Derivative | Virus | Assay | EC50/IC50 (µg/mL or nM) | Reference |

| Compound 8i | Tobacco Mosaic Virus (TMV) | Curative effect | 246.48 µg/mL | [11] |

| Compounds 8f, 8h, 8k, 8n, 8q, 8w | Tobacco Mosaic Virus (TMV) | Curative effect | 290.98-438.29 µg/mL | [11] |

| Methylthio-formycin (SMeFM) | Influenza A virus | Propagation inhibition | 34.1 nM | [12][13] |

| Methylthio-formycin (SMeFM) | Influenza B virus | Propagation inhibition | 37.9 nM | [12][13] |

The mechanism of antiviral action for many of these compounds involves the inhibition of viral replication, often by targeting viral enzymes like RNA polymerase or by interfering with host cell pathways that the virus hijacks for its propagation.[14]

Anti-inflammatory Activity

The pyrimidine scaffold is present in several anti-inflammatory agents. Derivatives of this compound have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[15][16][17]

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine (96-100) | COX-2 | 0.10–0.11 | [15] |

| Pyrazolo[3,4-d]pyrimidine (96-100) | COX-1 | 5.28–13.11 | [15] |

| Pyrimidine derivative 5 | COX-2 | 0.04 | [15] |

| Pyrimidine derivative 6 | COX-2 | 0.04 | [15] |

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

References

- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

- 11. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Methylthio)-4-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(Methylthio)-4-phenylpyrimidine is a heterocyclic compound belonging to the pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids. While direct therapeutic applications of this compound are not extensively documented in publicly available research, the broader class of 2-substituted and 4-phenylpyrimidine derivatives has been the subject of intensive investigation, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on related pyrimidine analogues to extrapolate the potential therapeutic targets and mechanisms of action for this compound, providing a foundation for future research and drug discovery efforts.

Inferred Potential Therapeutic Areas and Molecular Targets

Based on the biological evaluation of structurally similar compounds, this compound could potentially exhibit efficacy in several therapeutic areas by modulating the activity of key biological targets.

Anti-inflammatory Activity

Derivatives of 2-phenylpyrimidine have demonstrated significant anti-inflammatory properties. The primary targets in this domain include:

-

Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in inflammatory signaling pathways. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins.

Anticancer Activity

The pyrimidine core is a common feature in many anticancer agents. Potential molecular targets for this compound in oncology include:

-

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): BRD4 is an epigenetic reader that regulates the expression of oncogenes. PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression. Dual inhibition of BRD4 and PLK1 has shown synergistic antiproliferative effects.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases are pivotal in tumor growth, proliferation, and angiogenesis.

-

Topoisomerase IIα: An enzyme that is essential for DNA replication and is a validated target for cancer chemotherapy.

-

Induction of Apoptosis: Many pyrimidine derivatives have been shown to induce programmed cell death in cancer cells through various cellular pathways.

Other Potential Therapeutic Applications

-

Antifungal Activity: By targeting enzymes like CYP51 (lanosterol 14α-demethylase), which is crucial for fungal cell membrane biosynthesis.

-

Analgesic Activity: Through modulation of peripheral pain pathways.

-

Xanthine Oxidase Inhibition: This enzyme plays a key role in the pathogenesis of gout.

-

Antimicrobial Activity: Exhibiting activity against various bacterial and fungal strains.

Data Presentation: Biological Activities of Related Pyrimidine Derivatives

The following tables summarize the quantitative data for various 2-substituted-4-phenylpyrimidine analogues, providing insights into their potential efficacy.

Table 1: Anti-inflammatory Activity of 2-Phenylpyrimidine Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Fused bicyclic 4-amino-2-phenylpyrimidines | PDE4B | 7.5 nM - 25 nM | [1] |

| 5-Carbamoyl-2-phenylpyrimidine derivatives | PDE4B | 8.3 nM | [2] |

| Morpholinopyrimidine derivatives | iNOS & COX-2 | Significant inhibition of mRNA and protein expression | [3] |

Table 2: Anticancer Activity of 2-Thiopyrimidine and 2-Phenylpyrimidine Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Aminopyrimidine-2,4-diones | BRD4 | 0.029 µM | [4] |

| 4-Thiophenyl-pyrimidine derivatives | EGFR & VEGFR-2 | Moderate to weak anticancer activity | [5] |

| Pyrimidopyrimidine derivatives | Topoisomerase IIα | Potent inhibition | [6] |

| 2-thiopyrimidine derivatives | CDK-1 | 5 µM | [7][8] |

Table 3: Other Biological Activities of 2-Phenylpyrimidine Derivatives

| Compound Class | Target/Activity | IC50 / Activity | Reference |

| 2-Phenylpyrimidine derivatives | CYP51 (Antifungal) | Superior to fluconazole | [9] |

| 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives | Xanthine Oxidase | 0.046 µM | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies on this compound.

PDE4 Inhibitory Assay

Objective: To determine the in vitro inhibitory activity of a compound against the PDE4 enzyme.

Methodology:

-

Enzyme and Substrate: Recombinant human PDE4B is used as the enzyme source. The substrate is cyclic AMP (cAMP).

-

Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP is quantified, typically using a competitive binding assay or a fluorescence-based method.

-

Procedure:

-

The test compound is pre-incubated with the PDE4B enzyme in an assay buffer.

-

The reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, often by the addition of a stop reagent.

-

The amount of AMP produced or the remaining cAMP is quantified using a detection reagent and a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, MCF-7, HEPG-2) and a normal cell line (e.g., WI38) are used.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated to allow formazan formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Xanthine Oxidase Inhibitory Assay

Objective: To evaluate the inhibitory effect of a compound on xanthine oxidase activity.

Methodology:

-

Enzyme and Substrate: Bovine milk xanthine oxidase is commonly used. Xanthine is the substrate.

-

Assay Principle: The assay measures the enzymatic conversion of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 295 nm.

-

Procedure:

-

The test compound is incubated with the xanthine oxidase enzyme in a phosphate buffer.

-

The reaction is initiated by the addition of xanthine.

-

The increase in absorbance at 295 nm is recorded over time using a spectrophotometer.

-

-

Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.

Caption: PDE4 Inhibition Pathway for Anti-inflammatory Action.

References

- 1. Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Pyrimidine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of pyrimidine derivatives, with a focus on the experimental methodologies and data interpretation relevant to the study of compounds like 2-(Methylthio)-4-phenylpyrimidine. While specific data for this compound is not extensively available in the public domain, this document synthesizes findings from related pyrimidine and thiazolopyrimidine analogs to offer a robust framework for research in this area.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The antiproliferative activity of novel pyrimidine derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the cytotoxic effects of various pyrimidine analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 | Melanoma | 24.4[1] |

| A375 | Melanoma | 25.4[1] | |

| MCF-7/WT | Breast Cancer | Not specified[1] | |

| DU145 | Prostate Cancer | Not specified[1] | |

| Compound 7t | MCF-7 | Breast Cancer | 7.45 ± 0.26[3] |

| Compound 7b | MCF-7 | Breast Cancer | 8.80 ± 0.08[3] |

| Compound B-4 | MCF-7 | Breast Cancer | 6.70 ± 1.02[4] |

| A549 | Non-Small Cell Lung Cancer | 20.49 ± 2.7[4] | |

| Lapatinib (Standard) | MCF-7 | Breast Cancer | 9.71 ± 1.12[4] |

| A549 | Non-Small Cell Lung Cancer | 18.21 ± 3.25[4] |

Note: The data presented is a compilation from different studies on various pyrimidine derivatives and is intended to be representative of the class of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to in vitro cancer research. The following sections outline the standard methodologies used to assess the anticancer properties of pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.[7]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[5]

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[9] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.[10]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.

Protocol:

-

Cell Treatment: Culture cancer cells with the test compound for a predetermined time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of pyrimidine derivatives' anticancer activity.

Caption: Workflow for assessing the in vitro anticancer activity of pyrimidine derivatives.

Caption: Potential inhibitory action of pyrimidine derivatives on the PI3K/Akt/mTOR pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 9. Apoptosis is induced by 1-methyl-4-phenylpyridinium ion (MPP+) in ventral mesencephalic-striatal co-culture in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial and antiviral potential of 2-(Methylthio)-4-phenylpyrimidine derivatives

An In-depth Technical Guide on the Antimicrobial and Antiviral Potential of 2-(Methylthio)-4-phenylpyrimidine Derivatives

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][3][4] The emergence of multidrug-resistant (MDR) bacterial and viral strains presents a significant global health crisis, necessitating the urgent development of novel therapeutic agents with unique mechanisms of action.[5] Derivatives of this compound and related 2-thio-pyrimidines have garnered considerable attention as a promising class of compounds to address this challenge.[2][4]

This technical guide provides a comprehensive overview of the current research on the antimicrobial and antiviral potential of this compound derivatives and their close analogues. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to guide future research and development efforts in this area.

Antimicrobial Potential

Substituted 2-thiopyrimidines have demonstrated significant efficacy against a range of pathogenic bacteria, including multidrug-resistant strains. The introduction of a thioether linkage at the C-2 position, particularly with aryl moieties, appears to be a key determinant of their antibacterial activity.

Quantitative Antimicrobial Data

The antibacterial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth. A summary of reported MIC values for relevant derivatives is presented below.

| Compound ID/Class | Target Organism | MIC (µg/mL) | Reference |

| 2-(Benzylthio)pyrimidine (6c) | Staphylococcus aureus (MDR) | 125 | [2] |

| 2-(Benzimidazolylmethylthio)pyrimidine (6m) | Staphylococcus aureus (MDR) | 500 | [2] |

| 2-(Benzimidazolylmethylthio)pyrimidine (6m) | Escherichia coli (MDR) | 500 | [2] |

MDR: Multidrug-Resistant

Studies indicate that multidrug-resistant strains of both E. coli and S. aureus exhibit sensitivity to these 2-thiopyrimidine derivatives.[2] Notably, structural modifications, such as the presence of a nitro group on the benzyl ring, have been shown to enhance activity against S. aureus.[2]

Antiviral Potential

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design.[6] Research into 2-(methylthio)pyrimidine derivatives has revealed promising activity, particularly against plant viruses, suggesting a broader potential that warrants further investigation against human pathogens.

Quantitative Antiviral Data

Antiviral efficacy is often measured by the 50% effective concentration (EC₅₀), which is the concentration of a drug that inhibits 50% of viral replication.

| Compound ID/Class | Target Virus | EC₅₀ (µg/mL) | Reference |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8i) | Tobacco Mosaic Virus (TMV) | 246.48 | [7] |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8f, 8h, 8k, 8n, 8q, 8w) | Tobacco Mosaic Virus (TMV) | 290.98 - 438.29 | [7] |

| Ningnanmycin (Commercial Control) | Tobacco Mosaic Virus (TMV) | 301.83 | [7] |

The results show that novel 2-substituted methylthio-oxadiazole derivatives containing a pyrimidine moiety exhibit excellent curative effects against TMV in vivo.[7] Notably, compound 8i demonstrated higher potency than the commercial antiviral agent Ningnanmycin, highlighting the therapeutic potential of this chemical class.[7]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel therapeutic agents. The following sections outline the standard protocols used to assess the antimicrobial and antiviral activities of this compound derivatives.

General Workflow for Synthesis and Evaluation

The development of new pyrimidine derivatives typically follows a structured workflow from chemical synthesis to biological characterization.

Caption: General workflow for synthesis and biological evaluation.

Antimicrobial Susceptibility Testing

1. Disk Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[8]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.

-

Disk Application: Sterile paper discs impregnated with a known concentration of the synthesized compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. Standard antibiotics like ampicillin are used as positive controls.[8]

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method to quantify the potency of the compounds.[2]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity Assay (Half-Leaf Method for TMV)

This in vivo assay is used to evaluate the effectiveness of compounds against plant viruses like the Tobacco Mosaic Virus (TMV).[7]

-

Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are lightly dusted with carborundum and then inoculated with a TMV suspension.

-

Compound Application: Immediately after inoculation, the left side of each leaf is smeared with a solution of the test compound, while the right side is treated with a solvent control.

-

Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.

-

Lesion Counting: The number of local lesions on both the treated and control halves of the leaves is counted.

-

Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves. The EC₅₀ value is then calculated from the dose-response curve.[7]

Mechanism of Action

Understanding the mechanism of action is crucial for optimizing lead compounds and overcoming resistance. While the mechanisms for many derivatives are still under investigation, a specific mode of action has been proposed for their antibacterial effects.

Inhibition of Bacterial Cell Division

Certain thiophenyl-pyrimidine derivatives have been shown to exert their bactericidal effects by targeting the bacterial cell division process. The key target identified is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for forming the Z-ring, which initiates cytokinesis in bacteria.

Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.

The compound effectively inhibits the polymerization of FtsZ and its associated GTPase activity.[5] This disruption prevents the formation of the Z-ring, leading to a failure in cell division, cell filamentation, and ultimately, cell death.[5] This mechanism is particularly attractive as FtsZ is a highly conserved protein in bacteria with no close homolog in humans, suggesting a potential for selective toxicity.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel antimicrobial and antiviral agents. The available data demonstrates potent activity against clinically relevant MDR bacteria and plant viruses, indicating a broad spectrum of potential applications. The identification of FtsZ as a molecular target for some derivatives provides a clear path for mechanism-based drug design and optimization.

Future research should focus on:

-

Synthesis of diverse libraries to expand the structure-activity relationship (SAR) knowledge base.

-

Screening against a wider panel of bacterial and viral pathogens, including those of high clinical importance like influenza virus, hepatitis viruses, and other MDR bacteria.[6]

-

In-depth mechanistic studies to elucidate the molecular targets for derivatives with unknown mechanisms.

-

Evaluation of pharmacokinetic and toxicological profiles of lead compounds to assess their potential for clinical development.

By leveraging the foundational knowledge outlined in this guide, the scientific community can accelerate the development of this promising class of molecules into next-generation therapeutics to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential of 2-Methylthio-1,4-dihydropyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analgesic properties of 2-methylthio-1,4-dihydropyrimidines, a class of compounds showing promise in the field of pain management. This document synthesizes key findings on their synthesis, analgesic efficacy, and proposed mechanism of action, offering valuable insights for researchers and professionals in drug discovery and development.

Core Concepts and Synthesis

2-Methylthio-1,4-dihydropyrimidines are heterocyclic compounds synthesized through the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine.[1][2][3][4] This straightforward and efficient one-pot reaction yields a series of derivatives with various substituents, allowing for the exploration of structure-activity relationships.[1][2] The fundamental structure is based on the dihydropyrimidine core, a scaffold known for a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antihypertensive effects.[2][4]

Analgesic Activity: Quantitative Insights

The primary analgesic screening of 2-methylthio-1,4-dihydropyrimidine derivatives has been conducted using the acetic acid-induced writhing test in animal models.[1][2][3][4] This test is a well-established method for evaluating peripherally acting analgesics.[4] The data presented below is from a key study that evaluated a series of twelve compounds (IIa-IIl) at a dose of 50 mg/kg.

| Compound | Substituent at C4-position | % Analgesic Activity |

| IIh | p-dimethylaminophenyl | 70.32% |

| IIk | Unsubstituted | 58.45% |

| IIe | p-chlorophenyl | 57.08% |

| IIl | Unsubstituted | 50.68% |

| IIf | p-chlorophenyl (with methyl ester at C5) | Lowest Activity |

Data sourced from Sawant R, Sarode V. (2011).[1][2]

The results indicate that the substitution at the fourth position of the 1,4-dihydropyrimidine ring significantly influences the analgesic activity. Compound IIh , featuring a p-dimethylaminophenyl group, demonstrated the highest efficacy.[1][2][4] Compounds with an unsubstituted fourth position (IIk and IIl ) and a p-chlorophenyl group (IIe ) also exhibited good analgesic effects.[1][2][4] Conversely, the presence of a methyl ester at the fifth position in conjunction with a p-chlorophenyl group at the fourth position (IIf ) resulted in the lowest activity within the series.[1][2][4]

Experimental Protocols

The evaluation of the analgesic properties of 2-methylthio-1,4-dihydropyrimidines has primarily relied on the acetic acid-induced writhing model.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

Methodology:

-

Animal Model: Swiss albino mice are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Drug Administration:

-

The test group receives a specific dose of the 2-methylthio-1,4-dihydropyrimidine derivative (e.g., 50 mg/kg).

-

The standard group receives a known analgesic drug (e.g., diclofenac sodium).

-

The control group receives the vehicle.

-

-

Induction of Writhing: After a set period (e.g., 30 minutes) following drug administration, a 0.6% solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of analgesic activity is calculated using the following formula:

Where:

-

Wc = Mean number of writhes in the control group

-

Wt = Mean number of writhes in the test group

-

Proposed Mechanism of Action and Signaling Pathways

The analgesic activity of 2-methylthio-1,4-dihydropyrimidines is believed to be mediated through the inhibition of peripheral pain mechanisms.[1][2][3][4] The acetic acid-induced writhing model triggers a localized inflammatory response, leading to the release of pain-mediating substances.[4] The pain stimulus in this model is known to involve the release of arachidonic acid from tissue phospholipids, which is then converted into prostaglandins by cyclooxygenase (COX) enzymes.[4] The observed analgesic effect of these compounds suggests an interaction with this pathway.

Below is a diagram illustrating the proposed peripheral pain signaling pathway and the likely point of intervention for 2-methylthio-1,4-dihydropyrimidines.

Caption: Proposed mechanism of peripheral pain inhibition.

The diagram above illustrates that tissue injury leads to the production of prostaglandins via the COX pathway, which in turn sensitizes nociceptors, leading to the sensation of pain. The 2-methylthio-1,4-dihydropyrimidine compounds are hypothesized to exert their analgesic effect by inhibiting the COX enzymes, thereby reducing the production of prostaglandins.

Structure-Activity Relationship (SAR)

The preliminary data allows for the formulation of an initial structure-activity relationship hypothesis.

Caption: Structure-Activity Relationship Logic.

The logical flow suggests that the nature of the substituent at the C4 position of the dihydropyrimidine ring is a key determinant of the analgesic potency. Electron-donating groups, such as the dimethylamino group, appear to enhance activity, while the effect of electron-withdrawing groups like chlorine is also notable. Further studies with a wider range of substituents are necessary to establish a more definitive SAR.

Conclusion and Future Directions

2-Methylthio-1,4-dihydropyrimidines represent a promising class of compounds with significant peripheral analgesic activity. The ease of their synthesis and the tunability of their structure make them attractive candidates for further investigation. Future research should focus on:

-

Expanding the chemical library: Synthesizing and testing a broader range of derivatives to establish a more comprehensive structure-activity relationship.

-

Elucidating the precise mechanism of action: Conducting in vitro assays, such as COX inhibition assays, to confirm the proposed mechanism.

-

Pharmacokinetic and toxicity profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most potent compounds to assess their drug-likeness and safety profile.

-

Evaluation in other pain models: Testing the lead compounds in different analgesic models (e.g., thermal pain models) to determine their broader efficacy spectrum.

By pursuing these research avenues, the full therapeutic potential of 2-methylthio-1,4-dihydropyrimidines as novel analgesic agents can be unlocked.

References

- 1. brieflands.com [brieflands.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore of 2-(Methylthio)-4-phenylpyrimidine: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the pharmacophoric features and structure-activity relationships (SAR) of 2-(Methylthio)-4-phenylpyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the synthesis, biological activities, and experimental evaluation of this compound and its derivatives.

Introduction: The Pyrimidine Core in Medicinal Chemistry